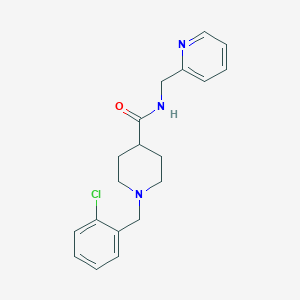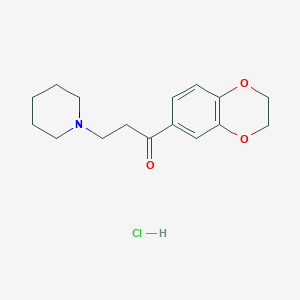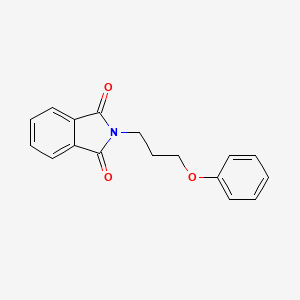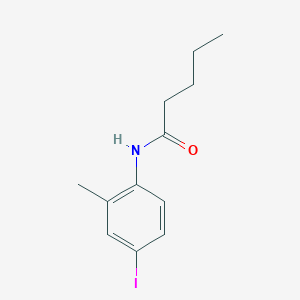
1-(2-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide, also known as JNJ-1930942, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and has been shown to have potent analgesic and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 1-(2-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is expressed on nociceptive neurons and plays a key role in the transmission of pain signals. By blocking the activity of TRPV1, 1-(2-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide may reduce pain and inflammation in various disease states.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to have potent analgesic and anti-inflammatory effects in animal models of acute and chronic pain. It has also been shown to reduce hyperalgesia and allodynia, which are common symptoms of neuropathic pain. In addition, 1-(2-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo, suggesting that it has anti-inflammatory properties as well.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its potent analgesic and anti-inflammatory effects, favorable safety profile, and pharmacokinetics. However, there are also some limitations to using 1-(2-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 1-(2-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide. One area of interest is the development of more selective TRPV1 antagonists that could have fewer off-target effects. Another area of interest is the exploration of 1-(2-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide as a potential treatment for other diseases that involve pain and inflammation, such as osteoarthritis and inflammatory bowel disease. Finally, further studies are needed to fully understand the mechanism of action of 1-(2-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(2-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide involves the reaction of 1-(2-chlorobenzyl)-4-piperidinecarboxylic acid with 2-pyridinemethanamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is purified by column chromatography to obtain 1-(2-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide in high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. It has been shown to have potent analgesic and anti-inflammatory properties in animal models of acute and chronic pain. 1-(2-chlorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has also been shown to have a favorable safety profile and pharmacokinetics in preclinical studies, making it a promising candidate for further development as a therapeutic agent.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-18-7-2-1-5-16(18)14-23-11-8-15(9-12-23)19(24)22-13-17-6-3-4-10-21-17/h1-7,10,15H,8-9,11-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVHVUZISQTBLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isobutyl-2-isopropyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5131467.png)
![8-(3,4-difluorobenzyl)-1-(2-methoxyethyl)-3-(1-naphthylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5131475.png)
![5-methyl-2-(4-nitrophenyl)-4-{[(3-phenylpropyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5131487.png)
![3-(allylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5131494.png)
![N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide](/img/structure/B5131516.png)
![N-(3,5-dimethylphenyl)-3,4-dimethoxy-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5131518.png)
![methyl 7-cyclopropyl-3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5131523.png)

![2,6-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5131528.png)


![2-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5131562.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5131569.png)
![ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate](/img/structure/B5131571.png)